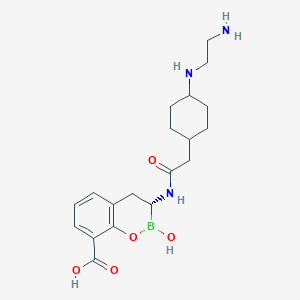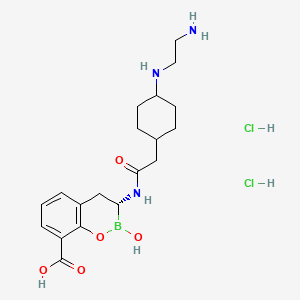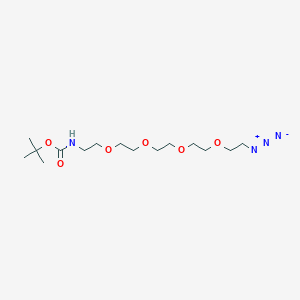
t-Boc-N-Amido-PEG4-Azide
Übersicht
Beschreibung
t-Boc-N-Amido-PEG4-Azide: is a polyethylene glycol (PEG)-based compound that features an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological processes.
Wirkmechanismus
Target of Action
t-Boc-N-Amido-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, allowing for precise conjugation of molecules in biological systems . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
Instead, it serves as a linker molecule in the synthesis of PROTACs , which are designed to degrade specific target proteins within cells . The exact pathways affected would therefore depend on the specific targets of the PROTACs synthesized using this compound.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with target molecules . This allows for the precise conjugation of various molecules, including drugs and biomolecules, which can have various molecular and cellular effects depending on the specific molecules being conjugated.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Click Chemistry reaction can be affected by the concentration of the reactants and the presence of a suitable catalyst . Additionally, the deprotection of the Boc group requires mild acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Azide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG4 chain.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry: t-Boc-N-Amido-PEG4-Azide undergoes click chemistry reactions with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.
Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Deprotection: Trifluoroacetic acid (TFA) is typically used for Boc deprotection.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: t-Boc-N-Amido-PEG4-Azide is widely used in bioconjugation reactions to link biomolecules such as proteins, peptides, and nucleic acids.
PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology:
Drug Delivery: The hydrophilic PEG spacer enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.
Imaging: It is used in the development of imaging probes for diagnostic applications.
Medicine:
Therapeutics: this compound is used in the development of therapeutic agents, particularly in targeted cancer therapies.
Industry:
Vergleich Mit ähnlichen Verbindungen
t-Boc-N-Amido-PEG2-CH2CO2H: This compound features a shorter PEG spacer and a carboxyl group instead of an azide group.
t-Boc-N-Amido-PEG8-Azide: This compound has a longer PEG spacer, providing increased solubility and flexibility.
Uniqueness: t-Boc-N-Amido-PEG4-Azide is unique due to its optimal PEG spacer length, which balances solubility and flexibility, and its dual functional groups (azide and Boc-protected amine) that enable versatile bioconjugation and PROTAC synthesis applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTXAKTZWNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


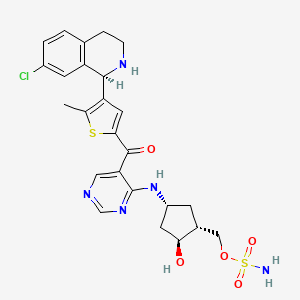
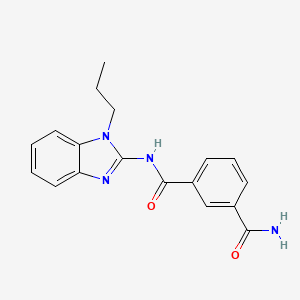
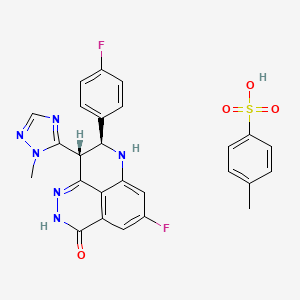
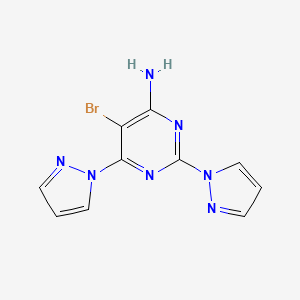
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)
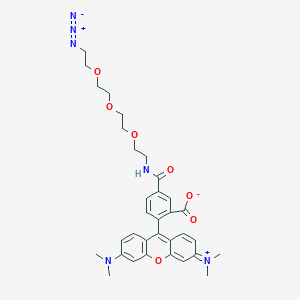
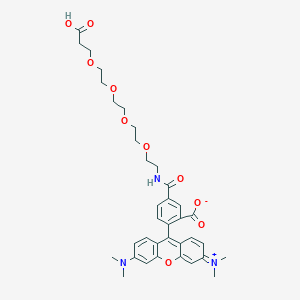

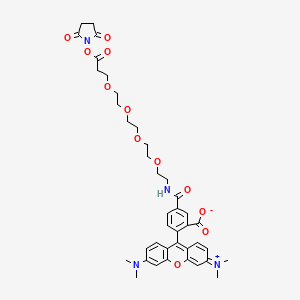

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
